5-(Trimethylstannanyl)-2-pyrazinamine
Description
5-(Trimethylstannanyl)-2-pyrazinamine is a pyrazinamine derivative featuring a trimethyltin (Sn(CH₃)₃) substituent at the 5-position of the pyrazine ring.
Properties
Molecular Formula |
C7H13N3Sn |
|---|---|
Molecular Weight |
257.91 g/mol |
IUPAC Name |
5-trimethylstannylpyrazin-2-amine |
InChI |
InChI=1S/C4H4N3.3CH3.Sn/c5-4-3-6-1-2-7-4;;;;/h2-3H,(H2,5,7);3*1H3; |
InChI Key |
ZDFLQMINHCPBOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=C(N=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(Trimethylstannanyl)-2-pyrazinamine with structurally analogous pyrazinamine derivatives, focusing on molecular properties, substituent effects, and reported applications.
Structural and Molecular Properties
*Calculated based on molecular formula.
Substituent Effects and Reactivity
- Electron-Donating Groups (e.g., -CH₃, -SMe) : Methyl and methylthio groups increase electron density on the pyrazine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. For example, 5-methylpyrazin-2-amine is a versatile intermediate in synthesizing bioactive molecules due to its stability and reactivity .
- Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl group reduces electron density, favoring electrophilic reactions. This substituent is common in fluorinated pharmaceuticals to improve metabolic stability .
- Halogens (e.g., -Br, -Cl) : Bromo and chloro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds valuable in constructing complex heterocycles .
- Organotin Groups (e.g., -Sn(CH₃)₃): The trimethylstannanyl group is highly lipophilic and can act as a directing group in palladium-catalyzed reactions. However, organotin compounds are less common in drug development due to toxicity concerns.
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